N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a methyl group at position 6 and an acetamide group at position 2. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide can be achieved through several organic synthetic routes. One common method involves the reaction of 6-methyluracil with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group at position 6 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide can be compared with other pyrimidinone derivatives, such as:
- N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.
Properties
CAS No. |
79898-99-0 |
---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-8(13)11-7(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12)(H,10,11,13) |
InChI Key |
RFNPAJMKCOVSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.